molecular formula C19H18O8 B1231089 Caviunin

Caviunin

Cat. No. B1231089
M. Wt: 374.3 g/mol
InChI Key: SHONUJDWRZAHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caviunin is a natural product found in Dalbergia riparia, Dalbergia nigra, and other organisms with data available.

Scientific Research Applications

  • Isoflavone Derivatives in Plant Leaves :

    • A study on Dalbergia sissoo Roxb. leaves identified caviunin 7-O-[β-d-apiofuranosyl-(1→6)-β-d-glucopyranoside] among other isoflavones and flavonols. These compounds showed significant osteogenic activity in primary calvarial osteoblast cultures (Dixit et al., 2012).
  • Natural Product Chemistry :

    • Research on Dalbergia vietnamensis stems led to the isolation of various isoflavone glycosides, including this compound 7-O-(5-O-trans-p-coumaroyl)-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside, highlighting the plant's chemical diversity and potential for therapeutic applications (Loan et al., 2014).
  • Phytochemistry of Seeds :

    • Dalbergia paniculata seeds were studied, yielding compounds like this compound 7-O-rhamnoglucoside and isothis compound 7-O-glucoside, among others. The discovery of these compounds contributes to understanding the seed's chemical composition and potential uses (Rao & Rao, 1991).

properties

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O8/c1-23-12-7-14(25-3)13(24-2)5-9(12)10-8-27-15-6-11(20)19(26-4)18(22)16(15)17(10)21/h5-8,20,22H,1-4H3

InChI Key

SHONUJDWRZAHCQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC)OC

synonyms

7-O-(5-O-trans-p-coumaroyl)-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside
caviunin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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